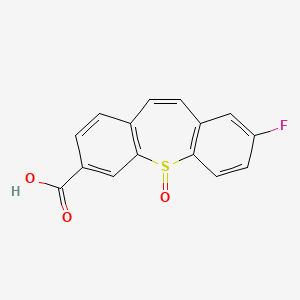

L-641953

Description

Properties

CAS No. |

89825-69-4 |

|---|---|

Molecular Formula |

C15H9FO3S |

Molecular Weight |

288.29 g/mol |

IUPAC Name |

(11R)-3-fluoro-11-oxobenzo[b][1]benzothiepine-9-carboxylic acid |

InChI |

InChI=1S/C15H9FO3S/c16-12-5-6-13-10(7-12)3-1-9-2-4-11(15(17)18)8-14(9)20(13)19/h1-8H,(H,17,18)/t20-/m1/s1 |

InChI Key |

SAHGCTPARQWSQG-HXUWFJFHSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC3=C(S2=O)C=CC(=C3)F)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

8-fluorodibenzo(b,f)thiepin-3-carboxylic acid-5-oxide L 641953 L 641953, (S)-isomer L-641953 |

Origin of Product |

United States |

Foundational & Exploratory

Rapamycin as a Specific mTORC1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of rapamycin's mechanism of action as a highly specific inhibitor of the mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1). It details the molecular interactions governing its specificity, presents quantitative data on its binding affinities and inhibitory concentrations, and offers detailed protocols for key experiments used to validate its effects in a research setting.

Mechanism of Action: An Allosteric Inhibition Model

Rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus, exerts its inhibitory effect not by directly competing with ATP at the mTOR kinase domain, but through an allosteric mechanism.[1][2] The process requires an intracellular receptor, the 12-kDa FK506-binding protein (FKBP12).[3][4] Upon entering the cell, rapamycin first binds with high affinity to FKBP12, forming a stable drug-protein complex.[5] This new molecular entity, the FKBP12-rapamycin complex, then targets mTOR.

Specifically, the complex binds to the FKBP12-Rapamycin Binding (FRB) domain, a 100-amino acid region located near the C-terminus of the mTOR protein.[2][6] This binding event does not directly obstruct the catalytic site but is thought to induce a conformational change in the mTORC1 complex. This change weakens the interaction between mTOR and its crucial scaffolding protein, Raptor (regulatory-associated protein of mTOR), thereby preventing mTORC1 from accessing and phosphorylating its downstream substrates, most notably S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[4][7]

The mTOR Signaling Network: mTORC1 vs. mTORC2

mTOR kinase is the central component of two distinct multi-protein complexes, mTORC1 and mTORC2, which differ in their protein composition, upstream regulation, downstream targets, and sensitivity to rapamycin.[4][8][9]

-

mTORC1 is composed of mTOR, Raptor, and mLST8.[8] It acts as a master regulator of cell growth and proliferation by integrating signals from growth factors (via the PI3K/Akt/TSC pathway), amino acids, energy status, and oxygen levels.[10][11][12] Activated mTORC1 promotes protein synthesis by phosphorylating S6K1 and 4E-BP1.[11][13]

-

mTORC2 consists of mTOR, Rictor (rapamycin-insensitive companion of mTOR), mSIN1, and mLST8.[9] It is generally considered insensitive to acute rapamycin treatment.[14] mTORC2 is activated by growth factors and plays a key role in cell survival and cytoskeletal organization by phosphorylating targets such as Akt at serine 473 (Ser473), Protein Kinase C (PKC), and SGK1.[9][13][15]

Quantitative Analysis of Rapamycin's Specificity

The specificity of rapamycin for mTORC1 over mTORC2 is not absolute but is quantitatively significant, especially in the context of acute exposure. This specificity is rooted in the differential accessibility of the FRB domain within the two complexes. In mTORC2, the Rictor subunit sterically hinders the FRB domain, preventing the bulky FKBP12-rapamycin complex from binding.[7]

However, studies have shown that chronic or long-term treatment with rapamycin can disrupt the assembly of new mTORC2 complexes, leading to a delayed, indirect inhibition of mTORC2 signaling.[7][16]

Binding Affinities

The formation of the ternary complex (FKBP12-rapamycin-FRB) is critical for mTORC1 inhibition. Quantitative studies have dissected the affinities of these interactions, revealing that the FKBP12-rapamycin complex binds to the FRB domain with an affinity approximately 2000-fold greater than rapamycin alone.[6][17][18]

| Interacting Molecules | Dissociation Constant (Kd) | Method | Reference(s) |

| Rapamycin + FKBP12 | 0.2 nM | Fluorescence Polarization, SPR | [6] |

| Rapamycin + FRB Domain | 26 ± 0.8 µM | Fluorescence Polarization, SPR, NMR | [6][17][19] |

| FKBP12-Rapamycin Complex + FRB Domain | 12 ± 0.8 nM | Fluorescence Polarization, SPR, NMR | [6][17][19] |

Inhibitory Concentrations

The functional consequence of mTORC1 inhibition is often measured by cell viability or proliferation assays, from which a half-maximal inhibitory concentration (IC50) can be derived. These values are cell-type dependent.

| Cell Line | Assay | Duration | IC50 | Reference(s) |

| B16 Melanoma | MTT | 48 hours | 84.14 nM | [20] |

| Oral Cancer (Ca9-22) | MTT | 24 hours | Not specified (inhibition from 0.1 µM) | [21] |

| Human Venous Malformation Endothelial Cells | MTT | 48-72 hours | Concentration-dependent inhibition | [22] |

Experimental Protocols for Characterizing Rapamycin's Specificity

A series of well-established molecular biology techniques are used to demonstrate rapamycin's specific inhibition of mTORC1. The core principle is to measure the phosphorylation status of direct downstream targets unique to each complex—p-S6K1 (Thr389) for mTORC1 and p-Akt (Ser473) for mTORC2—following rapamycin treatment.

Protocol 1: Western Blot Analysis of mTOR Pathway Activation

This protocol is for assessing the effect of rapamycin on the phosphorylation status of key proteins in the mTOR signaling pathway, namely p-S6K (mTORC1 target) and p-Akt Ser473 (mTORC2 target).[23][24]

A. Materials:

-

Cell line of interest (e.g., HeLa, MCF-7, NIH/3T3)

-

Complete culture medium and serum-free medium

-

Rapamycin stock solution (in DMSO)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)[24]

-

Enhanced chemiluminescence (ECL) substrate

B. Procedure:

-

Cell Culture and Treatment: Seed cells to achieve 70-80% confluency. Serum-starve cells overnight if necessary to reduce basal pathway activity. Treat cells with various concentrations of rapamycin (e.g., 0, 10, 50, 100, 200 nM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

-

Protein Extraction: Wash cells with ice-cold PBS. Lyse cells with ice-cold lysis buffer. Scrape and collect the lysate.[29]

-

Lysate Preparation: Incubate lysate on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[29] Normalize all samples to the same concentration with lysis buffer.

-

SDS-PAGE and Transfer: Denature protein samples by boiling with Laemmli sample buffer. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[24]

-

Immunoblotting:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.[29]

-

Incubate the membrane with the desired primary antibody (e.g., anti-phospho-S6K) at the recommended dilution in blocking buffer, typically overnight at 4°C with gentle agitation.[27]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal and/or a loading control to determine the relative change in phosphorylation.

Protocol 2: In Vitro mTORC1 Kinase Assay

This protocol directly measures the kinase activity of immunoprecipitated mTORC1 on a purified substrate in the presence or absence of rapamycin.[30][31]

A. Materials:

-

Cell lysates prepared as in Protocol 1.

-

Anti-Raptor antibody for immunoprecipitation (IP)[32]

-

Protein A/G agarose (B213101) beads

-

Kinase Wash Buffer (e.g., 25 mM HEPES pH 7.4, 1 M NaCl)

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂)[32]

-

Purified recombinant substrate (e.g., GST-4E-BP1)[30]

-

ATP solution (and [γ-³²P]ATP for radioactive detection, if applicable)

-

FKBP12-rapamycin complex (pre-incubated)

B. Procedure:

-

Immunoprecipitation of mTORC1:

-

Incubate cell lysate with anti-Raptor antibody for 1.5-2 hours at 4°C with rotation.[30]

-

Add Protein A/G beads and incubate for another 1 hour at 4°C.

-

Pellet the beads by centrifugation and wash them multiple times with lysis buffer, followed by high-salt Kinase Wash Buffer, and finally with Kinase Assay Buffer.[31]

-

-

Kinase Reaction:

-

Termination and Detection:

-

Stop the reaction by adding 4x SDS sample buffer and boiling.

-

Analyze the samples by SDS-PAGE and Western blot using an antibody specific for the phosphorylated substrate (e.g., anti-phospho-4E-BP1 Thr37/46).[32]

-

Protocol 3: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the IC50 of rapamycin.[21][23]

A. Materials:

-

Cell line of interest

-

96-well plates

-

Rapamycin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.05 N HCl in isopropanol)[21]

-

Microplate reader

B. Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow attachment.[23]

-

Rapamycin Treatment: Prepare serial dilutions of rapamycin in culture medium. Replace the old medium with 100 µL of the rapamycin dilutions. Include vehicle-only and untreated controls.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[23]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[23]

-

Formazan Solubilization: Carefully remove the medium. Add 150-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of ~550 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the logarithm of rapamycin concentration and use non-linear regression to determine the IC50 value.[23]

References

- 1. researchgate.net [researchgate.net]

- 2. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]

- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. portlandpress.com [portlandpress.com]

- 8. mTOR - Wikipedia [en.wikipedia.org]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] Characterization of the FKBP.rapamycin.FRB ternary complex. | Semantic Scholar [semanticscholar.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 22. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 25. Phospho-p70(S6K) (Thr389)/p85(S6K) (Thr412) antibody (28735-1-AP) | Proteintech [ptglab.com]

- 26. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]

- 27. ccrod.cancer.gov [ccrod.cancer.gov]

- 28. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 29. benchchem.com [benchchem.com]

- 30. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 31. researchgate.net [researchgate.net]

- 32. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 33. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

The Role of Rapamycin in the Induction of Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a highly conserved cellular process responsible for the degradation of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. Its dysregulation is implicated in a host of human pathologies, including cancer, neurodegenerative disorders, and metabolic diseases. Rapamycin (B549165), a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a central regulator of cell growth and metabolism. By inhibiting mTOR Complex 1 (mTORC1), rapamycin effectively mimics a state of cellular starvation, thereby robustly inducing autophagy. This technical guide provides an in-depth overview of the molecular mechanisms underpinning rapamycin-induced autophagy, detailed experimental protocols for its study, and quantitative data to support experimental design and interpretation.

Molecular Mechanism of Rapamycin-Induced Autophagy

Rapamycin's primary mechanism for inducing autophagy is through the inhibition of mTORC1. Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inactivating the ULK1 (Unc-51 like autophagy activating kinase 1) complex, a critical initiator of autophagosome formation.

The canonical signaling pathway is as follows:

-

PI3K/Akt/mTOR Pathway Activation: Growth factors and nutrients activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.

-

mTORC1 Activation: Activated Akt phosphorylates and inhibits the Tuberous Sclerosis Complex (TSC), a negative regulator of mTORC1. This leads to the activation of mTORC1.

-

ULK1 Complex Inhibition: Active mTORC1 phosphorylates two key components of the autophagy initiation complex: ULK1 and Atg13. Specifically, mTORC1 phosphorylates ULK1 at Serine residues 637 and 757, which prevents its activation and its interaction with AMP-activated protein kinase (AMPK), a key energy sensor that can also activate ULK1.[1][2]

-

Rapamycin-Mediated Inhibition: Rapamycin, by binding to FKBP12, directly inhibits the kinase activity of mTORC1.

-

ULK1 Complex Activation: Inhibition of mTORC1 by rapamycin leads to the dephosphorylation of ULK1 and Atg13.[2] This allows for the activation of the ULK1 kinase and the formation of the active ULK1-Atg13-FIP200 complex, which initiates the formation of the phagophore, the precursor to the autophagosome.[1][3]

Signaling Pathway Diagram

Caption: The PI3K/Akt/mTOR signaling pathway negatively regulates autophagy.

ULK1 Complex Activation Diagram

Caption: Rapamycin-mediated mTORC1 inhibition leads to ULK1 complex activation.

Quantitative Data on Rapamycin-Induced Autophagy

The induction of autophagy by rapamycin is both dose- and time-dependent. The following tables summarize quantitative data from various studies.

Table 1: Dose-Response of Rapamycin on Autophagy Markers

| Cell Line | Rapamycin Concentration | Treatment Duration | Marker | Fold Change/Effect | Reference |

| Neuroblastoma (SK-N-SH, SH-SY5Y) | 10, 20, 30, 40 µM | 24 h | LC3-II/LC3-I Ratio | Dose-dependent increase | [4] |

| Neuroblastoma (SK-N-SH, SH-SY5Y) | 20 µM | 24 h | p62 | Significant decrease | [4] |

| Human iPSCs | 1, 10, 100, 200, 300 nM | 4 days | LC3B-II | Dose-dependent increase (max at 200 nM) | [5] |

| Human iPSCs | 100, 200, 300 nM | 4 days | p-p70S6K | Significant reduction | [5] |

| HeLa Cells | 1.5 µM, 12.5 µM | 24 h | LC3-II (with BafA1) | Significant increase | [6] |

| PCCl3 Cells | 125 nM | 24 h | LC3 puncta | Significant increase | [7] |

| PCCl3 Cells | 125 nM | 24 h | p62 | Significant decrease | [7] |

| MG63 Osteosarcoma Cells | 5 µmol/l | 12 h | LC3-II/LC3-I Ratio | Increased | [8] |

Table 2: Time-Course of Rapamycin's Effect on Autophagy Markers

| Cell Line | Rapamycin Concentration | Time Points | Marker | Effect | Reference |

| Neuroblastoma (SK-N-SH, SH-SY5Y) | 10, 20, 30, 40 µM | 12, 24, 36 h | Proliferation | Time-dependent inhibition | [4] |

| Human iPSCs | 200 nM | 1, 3, 6 days | LC3B-II staining | Time-dependent increase | [5] |

| U87MG Glioblastoma Cells | 10 nM | 24 h, 4 days | LC3-II/LC3-I Ratio | Increased at both time points | [9] |

| U87MG Glioblastoma Cells | 10 nM | 24 h, 4 days | p62 | Decreased at both time points | [9] |

| Rat Retina | Intravitreal injection | 1 week | p62, LC3-II | Significant reduction | [10] |

Experimental Protocols

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying rapamycin-induced autophagy.

Cell Culture and Rapamycin Treatment

-

Cell Lines: Commonly used cell lines for autophagy studies include HeLa, HEK293, MEFs (Mouse Embryonic Fibroblasts), and various cancer cell lines such as SH-SY5Y (neuroblastoma).

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO2 humidified incubator.

-

Rapamycin Preparation: Prepare a stock solution of rapamycin (e.g., 1 mM in DMSO) and store at -20°C. Dilute to the desired final concentration in cell culture medium immediately before use. A vehicle control (DMSO) should always be included in experiments.

-

Treatment: Replace the culture medium with fresh medium containing the desired concentration of rapamycin or vehicle control. Incubate for the specified duration (e.g., 2, 6, 12, 24 hours).

Western Blotting for LC3 and p62

This is the most common method to assess autophagy induction.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (typically 20-30 µg) on a 12-15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Recommended dilutions:

-

Rabbit anti-LC3B (1:1000)

-

Rabbit anti-p62/SQSTM1 (1:1000)

-

Mouse anti-β-actin or anti-GAPDH (1:5000) as a loading control.

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

-

Detection: Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Densitometry analysis is performed using software like ImageJ. The ratio of LC3-II to LC3-I (or to the loading control) and the level of p62 (normalized to the loading control) are calculated. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Autophagy Flux Assay

This assay is crucial to distinguish between increased autophagosome formation and decreased autophagosome degradation.

-

Principle: Cells are co-treated with rapamycin and a lysosomal inhibitor, such as bafilomycin A1 (an H+-ATPase inhibitor) or chloroquine (B1663885) (which raises lysosomal pH). These inhibitors block the fusion of autophagosomes with lysosomes or inhibit the degradation of autophagic cargo.

-

Protocol:

-

Treat cells with rapamycin for the desired time.

-

During the last 2-4 hours of rapamycin treatment, add a lysosomal inhibitor (e.g., 100 nM bafilomycin A1 or 50 µM chloroquine).

-

Include control groups: untreated, rapamycin only, and lysosomal inhibitor only.

-

Harvest the cells and perform Western blotting for LC3 and p62 as described above.

-

-

Interpretation: A greater accumulation of LC3-II in the presence of both rapamycin and a lysosomal inhibitor, compared to the inhibitor alone, indicates an increase in autophagic flux (i.e., an increased rate of autophagosome formation).

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of autophagic structures.

-

Cell Fixation: After rapamycin treatment, fix the cells with a solution containing glutaraldehyde (B144438) (e.g., 2.5%) and paraformaldehyde (e.g., 2%) in a cacodylate or phosphate (B84403) buffer.

-

Post-fixation and Staining: Post-fix the cells with osmium tetroxide, followed by en bloc staining with uranyl acetate (B1210297).

-

Dehydration and Embedding: Dehydrate the samples in a graded series of ethanol (B145695) and embed in an epoxy resin.

-

Sectioning and Imaging: Cut ultrathin sections (70-90 nm), stain with uranyl acetate and lead citrate, and examine under a transmission electron microscope.

-

Analysis: Identify and quantify the number of autophagosomes (double-membraned vesicles containing cytoplasmic material) and autolysosomes (single-membraned vesicles with electron-dense contents) per cell or per cytoplasmic area. An increase in the number of autophagosomes is a hallmark of autophagy induction.[11][12]

Conclusion

Rapamycin is a powerful and widely used tool for inducing autophagy in vitro and in vivo. A thorough understanding of its mechanism of action through the inhibition of the PI3K/Akt/mTOR pathway is essential for designing and interpreting experiments. By employing the detailed protocols and quantitative data presented in this guide, researchers, scientists, and drug development professionals can effectively investigate the role of rapamycin-induced autophagy in various biological and pathological contexts. The use of multiple, complementary assays, including Western blotting for autophagy markers, autophagy flux assays, and direct visualization by TEM, is crucial for a comprehensive and accurate assessment of autophagy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Impact of Rapamycin on Cellular Growth and Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rapamycin (B549165), a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] By forming a complex with the immunophilin FK506-binding protein 12 (FKBP12), rapamycin allosterically inhibits mTOR Complex 1 (mTORC1), a key signaling hub that integrates intracellular and extracellular cues to control anabolic and catabolic processes. This targeted inhibition leads to a cascade of downstream effects, primarily culminating in the suppression of cell growth and proliferation. This technical guide provides an in-depth analysis of the molecular mechanisms by which rapamycin exerts its effects, detailed experimental protocols for assessing its activity, and a summary of its quantitative impact on various cell lines.

Mechanism of Action: The mTORC1 Signaling Axis

Rapamycin's primary mechanism of action involves the inhibition of mTORC1. This is achieved through a gain-of-function interaction where rapamycin first binds to the intracellular receptor FKBP12. The resulting rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, a component of mTORC1.[2][3] This binding event does not directly inhibit the catalytic activity of mTOR but rather interferes with the interaction between mTOR and its key downstream effectors, leading to their dephosphorylation and inactivation.

The two most well-characterized downstream targets of mTORC1 are the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

-

S6K1: When active, mTORC1 phosphorylates and activates S6K1, which in turn phosphorylates several substrates involved in the initiation of protein synthesis and ribosome biogenesis. By inhibiting mTORC1, rapamycin prevents the phosphorylation and activation of S6K1, leading to a global reduction in protein translation.

-

4E-BP1: mTORC1 phosphorylates 4E-BP1, causing its dissociation from the eukaryotic translation initiation factor 4E (eIF4E). This dissociation allows eIF4E to assemble into the eIF4F complex, which is crucial for the initiation of cap-dependent translation of mRNAs encoding for proteins involved in cell growth and proliferation, such as cyclins. Rapamycin's inhibition of mTORC1 leads to hypophosphorylated 4E-BP1, which remains bound to eIF4E, thereby sequestering it and inhibiting cap-dependent translation.[4]

This dual blockade of S6K1 and 4E-BP1 pathways effectively shuts down the cellular machinery required for growth and proliferation.

Signaling Pathway Diagram

References

Rapamycin's effects on protein synthesis and metabolism.

An In-depth Technical Guide to the Core Effects of Rapamycin (B549165) on Protein Synthesis and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapamycin, a macrolide compound, is a highly specific and potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and protein synthesis.[1][2] Its ability to modulate these fundamental cellular processes has positioned it as a critical tool in biomedical research and a therapeutic agent with applications ranging from immunosuppression to oncology and geroprotection.[1][3][4] This technical guide provides a comprehensive overview of the core effects of rapamycin on protein synthesis and metabolism, with a focus on the underlying molecular mechanisms, experimental validation, and quantitative data. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts.

Mechanism of Action: Inhibition of mTORC1

Rapamycin's primary mechanism of action involves the formation of a gain-of-function complex with the intracellular protein FK506-binding protein 12 (FKBP12).[1] This rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the activity of the mTOR complex 1 (mTORC1).[5] mTORC1 is a multi-protein complex that includes mTOR, regulatory-associated protein of mTOR (Raptor), and mammalian LST8/G-protein β-subunit like protein (mLST8/GβL).[6][7] It is sensitive to nutrients, growth factors, and cellular energy status, and it plays a pivotal role in promoting anabolic processes while inhibiting catabolic ones like autophagy.[7][8][9] It is important to note that while rapamycin is a potent inhibitor of mTORC1, its effects on mTOR Complex 2 (mTORC2) are cell-type specific and often observed only after prolonged exposure.[10]

Effects on Protein Synthesis

Rapamycin's inhibition of mTORC1 leads to a significant reduction in overall protein synthesis, a key factor in its anti-proliferative effects.[8][11] This is achieved through the modulation of several downstream targets of mTORC1 that are critical for the initiation and elongation phases of translation, as well as ribosome biogenesis.

Regulation of Cap-Dependent Translation

mTORC1 directly phosphorylates and inactivates the eukaryotic initiation factor 4E-binding proteins (4E-BPs), primarily 4E-BP1.[12][13] In their hypophosphorylated state, 4E-BPs bind to the mRNA cap-binding protein, eukaryotic initiation factor 4E (eIF4E), preventing its incorporation into the eIF4F complex. The eIF4F complex is essential for the recruitment of the 40S ribosomal subunit to the 5' cap of mRNAs, a critical step in cap-dependent translation initiation.[12] By inhibiting mTORC1, rapamycin leads to the dephosphorylation of 4E-BP1, which then sequesters eIF4E and inhibits cap-dependent translation.[12][13]

However, the effect of rapamycin on 4E-BP1 phosphorylation can be transient. In some cell types, after an initial dephosphorylation (1-3 hours), 4E-BP1 phosphorylation can recover despite the continued presence of rapamycin and inhibition of S6K1.[12][14] This re-emerged phosphorylation is rapamycin-resistant but still dependent on mTORC1 activity, suggesting a complex regulatory feedback loop.[12][14]

Control of Ribosomal Protein S6 Kinase 1 (S6K1)

Another major downstream effector of mTORC1 is the p70 ribosomal protein S6 kinase 1 (S6K1).[13] mTORC1 directly phosphorylates and activates S6K1. Activated S6K1, in turn, phosphorylates several substrates that promote protein synthesis, including:

-

Ribosomal protein S6 (rpS6): Phosphorylation of rpS6 is thought to enhance the translation of a specific subset of mRNAs, known as 5' TOP (Terminal Oligo-Pyrimidine) mRNAs, which encode for ribosomal proteins and other components of the translational machinery.[8]

-

eukaryotic initiation factor 4B (eIF4B): Phosphorylation of eIF4B by S6K1 enhances the helicase activity of eIF4A, which is part of the eIF4F complex, facilitating the unwinding of secondary structures in the 5' untranslated regions (UTRs) of mRNAs.[12]

-

eukaryotic elongation factor 2 kinase (eEF2K): S6K1 can phosphorylate and inhibit eEF2K. eEF2K, when active, phosphorylates and inactivates eukaryotic elongation factor 2 (eEF2), a key factor in ribosomal translocation during peptide chain elongation.[15] Thus, by inhibiting S6K1, rapamycin can lead to increased eEF2K activity and subsequent inhibition of translation elongation.[16]

Rapamycin potently and sustainedly inhibits S6K1 activity across various cell types.[12][14]

Ribosome Biogenesis

Ribosome biogenesis is a highly energy-demanding process that is tightly coupled to cell growth and proliferation. mTORC1 is a key regulator of this process.[17][18] Rapamycin's inhibition of mTORC1 affects ribosome biogenesis at multiple levels:

-

Transcription of ribosomal RNA (rRNA): mTORC1 is required for the activation of RNA polymerase I (Pol I), which transcribes the genes encoding for rRNAs.[8]

-

Processing of rRNA: The processing of the 35S precursor rRNA is also under the control of the TOR pathway in yeast.[19][20]

-

Transcription of ribosomal protein (r-protein) mRNAs: In yeast, the TOR pathway controls the transcription of r-protein genes.[17][19][21]

-

Translation of 5' TOP mRNAs: As mentioned earlier, through the S6K1 pathway, mTORC1 promotes the translation of 5' TOP mRNAs, which encode for ribosomal proteins.[8]

By inhibiting these processes, rapamycin effectively reduces the cell's capacity for protein synthesis.

Quantitative Data on Protein Synthesis Inhibition

| Parameter | Cell Type/Model | Rapamycin Treatment | Effect | Reference |

| Activation of Protein Synthesis | HEK293 cells | Pre-treatment with rapamycin | >50% decrease in activation by phorbol (B1677699) ester or insulin (B600854) | [8] |

| Activation of Protein Synthesis | Cardiomyocytes | Pre-treatment with rapamycin | >50% inhibition of activation by insulin or phenylephrine | [8] |

| Muscle Protein Synthesis | Human Skeletal Muscle | Single oral dose prior to exercise | Blocked the ~40% increase in protein synthesis post-exercise | [16] |

| 4E-BP1 Phosphorylation | Various cell lines | 1-3 hours | Inhibition | [12][14] |

| 4E-BP1 Phosphorylation | Various cell lines | >6 hours | Recovery of phosphorylation | [12][14] |

| S6K1 Phosphorylation | Various cell lines | 1-48+ hours | Potent and sustained inhibition | [12][14][22] |

Effects on Cellular Metabolism

mTORC1 is a master regulator of cellular metabolism, integrating signals about nutrient availability to coordinate metabolic processes that support cell growth and proliferation.[6][9] Rapamycin's inhibition of mTORC1 leads to profound changes in glucose, lipid, and mitochondrial metabolism.

Glucose Metabolism and Glycolysis

The effects of rapamycin on glycolysis are complex and can appear contradictory depending on the experimental context.

-

Inhibition of Glycolysis: mTORC1 activation is known to promote aerobic glycolysis (the Warburg effect) in cancer cells by upregulating the expression of glycolytic enzymes such as hexokinase II (HKII), glyceraldehyde 3-phosphate dehydrogenase (GAPDH), and pyruvate (B1213749) kinase M2 (PKM2).[23][24][25] Consequently, rapamycin has been shown to reduce the glycolytic rate and glucose utilization in lymphoma cells by decreasing the expression of glucose transporters and glycolytic enzymes.[25]

-

Increase in Glycolytic Intermediates: In other studies, treatment of mouse embryonic fibroblasts (MEFs) with rapamycin led to an increase in glycolytic intermediates like glucose-6-phosphate, fructose-6-phosphate, and 3-phosphoglycerate, particularly after 48 hours.[26] This could suggest a block in the lower part of the glycolytic pathway or an increase in glucose uptake and metabolism that is not fully processed.[26]

Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

Rapamycin treatment has been observed to increase the activity of the pentose phosphate pathway (PPP).[26] This was evidenced by increased levels of 6-phosphogluconate and NADPH in rapamycin-treated MEFs.[26] An increase in PPP activity could support nucleotide biosynthesis through the generation of ribose-5-phosphate (B1218738) and may also contribute to an altered redox environment.[26]

Mitochondrial Metabolism

Rapamycin has significant effects on mitochondrial function, often leading to increased efficiency and a shift towards oxidative metabolism.

-

Increased Mitochondrial Respiration and Efficiency: In Drosophila, rapamycin treatment increased mitochondrial oxidative capacity and respiration rate.[27] This was accompanied by a decrease in the production of mitochondrial hydrogen peroxide (H2O2).[27] Studies in human cardiac fibroblasts also showed that rapamycin increases oxidative metabolism.[28]

-

Mitochondrial Remodeling: In old hearts, rapamycin can transiently induce autophagy and mitochondrial biogenesis, suggesting a replacement of damaged mitochondria with new ones to improve mitochondrial homeostasis.[29]

-

Fatty Acid Oxidation (FAO): Rapamycin has been shown to reverse the age-related decline in fatty acid oxidation in the hearts of old mice.[29]

Lipid Metabolism

mTORC1 plays a crucial role in regulating lipid homeostasis, and rapamycin's effects on lipid metabolism are multifaceted.[30][31][32]

-

Inhibition of Lipogenesis: mTORC1 promotes the synthesis of lipids by activating the sterol regulatory element-binding protein 1 (SREBP1), a master transcriptional regulator of lipogenic genes.[32] Rapamycin can block the expression of SREBP1 target genes, thereby inhibiting de novo fatty acid synthesis.[32]

-

Promotion of Lipolysis: mTORC1 signaling appears to suppress lipolysis. Consequently, treatment of adipocytes with rapamycin can lead to increased β-adrenergic agonist-induced lipolysis.[32]

-

Dyslipidemia: A common side effect of rapamycin treatment in patients is dyslipidemia, characterized by increased circulating levels of triglycerides, cholesterol, and free fatty acids.[30] This may be due to a combination of increased lipolysis in adipose tissue and effects on lipid clearance in the liver.[30] Rapamycin can decrease the activity of lipoprotein lipase (B570770) (LPL) in adipose tissue and plasma, which would reduce the clearance of triglycerides from the circulation.[30]

Quantitative Data on Metabolic Effects

| Parameter | Cell Type/Model | Rapamycin Treatment | Effect | Reference |

| Fatty Acid Oxidation | Old mouse hearts | 1 week | Reversed a 30% age-related reduction | [29] |

| Glycolytic Intermediates | Mouse Embryonic Fibroblasts | 48 hours | Increased levels of glucose-6-phosphate, fructose-6-phosphate, etc. | [26] |

| Pentose Phosphate Pathway | Mouse Embryonic Fibroblasts | 48 hours | Increased levels of 6-phosphogluconate and NADPH | [26] |

| Lysosomal Number | Human Fibroblasts | 24 hours | 4- to 5-fold increase | [33] |

Signaling Pathways and Experimental Workflows

The mTORC1 Signaling Pathway

The following diagram illustrates the central role of mTORC1 in integrating upstream signals to regulate downstream processes of protein synthesis and metabolism, and the inhibitory effect of rapamycin.

Caption: The mTORC1 signaling pathway and its inhibition by rapamycin.

Experimental Workflow for Assessing Rapamycin's Effects

The following diagram outlines a typical experimental workflow to investigate the effects of rapamycin on protein phosphorylation and synthesis.

Caption: A typical workflow for studying rapamycin's effects.

Detailed Experimental Protocols

Western Blotting for mTORC1 Signaling Components

This protocol is for assessing the phosphorylation status of key mTORC1 downstream targets, such as S6K1 and 4E-BP1.

1. Cell Culture and Treatment:

-

Plate cells (e.g., HEK293, HeLa, or a cell line of interest) in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

For experiments involving growth factor stimulation, serum-starve the cells for 4-16 hours in serum-free medium.

-

Pre-treat cells with rapamycin (e.g., 20-100 nM) or vehicle (DMSO) for the desired time (e.g., 1, 6, or 24 hours).

-

If applicable, stimulate cells with a growth factor (e.g., 100 nM insulin for 30 minutes) before harvesting.

2. Protein Extraction:

-

Wash cells twice with ice-old phosphate-buffered saline (PBS).

-

Lyse cells on ice with 100-200 µL of ice-old RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples with lysis buffer and 4x Laemmli sample buffer.

-

Denature samples by boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the phosphoprotein signal to the total protein signal for each target.

-

Normalize to a loading control (e.g., β-actin) to ensure equal loading.

Measurement of Global Protein Synthesis Rate by [³H]-Leucine Incorporation

This protocol measures the rate of new protein synthesis by quantifying the incorporation of a radiolabeled amino acid.

1. Cell Culture and Treatment:

-

Follow the same cell culture and treatment protocol as for Western blotting (Section 5.1, step 1).

2. Radiolabeling:

-

During the last 30-60 minutes of the treatment period, replace the medium with fresh medium containing [³H]-Leucine (e.g., 1-5 µCi/mL).

3. Cell Harvest and Protein Precipitation:

-

Aspirate the radiolabeled medium.

-

Wash the cells twice with ice-old PBS.

-

Add 1 mL of ice-old 10% trichloroacetic acid (TCA) to each well to precipitate the proteins.

-

Incubate on ice for 30 minutes.

-

Wash the precipitate twice with 1 mL of ice-old 10% TCA.

-

Wash the precipitate once with 1 mL of 95% ethanol.

-

Allow the precipitate to air dry completely.

4. Solubilization and Scintillation Counting:

-

Solubilize the protein precipitate in 0.5-1 mL of 0.1 M NaOH with 1% SDS by incubating at 37°C for 30 minutes.

-

Transfer a portion of the solubilized protein to a scintillation vial.

-

Add scintillation cocktail to the vial.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

5. Data Analysis:

-

Determine the protein concentration of the remaining solubilized protein from each sample using a BCA or similar assay.

-

Normalize the CPM to the protein concentration to get the rate of protein synthesis (CPM/µg protein).

-

Compare the rates between different treatment groups.

Conclusion

Rapamycin's profound and specific effects on the mTORC1 pathway make it an invaluable tool for dissecting the complex regulatory networks that govern cell growth, protein synthesis, and metabolism. Its inhibition of cap-dependent translation and ribosome biogenesis underscores its potent anti-proliferative properties. Furthermore, the intricate metabolic reprogramming induced by rapamycin, including shifts in glycolysis, the pentose phosphate pathway, and mitochondrial and lipid metabolism, highlights the central role of mTORC1 in coordinating cellular bioenergetics. A thorough understanding of these core mechanisms, supported by robust experimental methodologies, is essential for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of rapamycin and other mTOR inhibitors in a variety of disease contexts. The data and protocols presented in this guide provide a solid foundation for such endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Blazing a trail for the clinical use of rapamycin as a geroprotecTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapamycin, 167 studies demonstrate the effects: it really does extend life | Future Prossimo [en.futuroprossimo.it]

- 5. researchgate.net [researchgate.net]

- 6. cusabio.com [cusabio.com]

- 7. academic.oup.com [academic.oup.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. raybiotech.com [raybiotech.com]

- 10. Rapamycin-mediated mTORC2 inhibition is determined by the relative expression of FK506-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mTOR pathway in the control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapamycin inhibits cell motility by suppression of mTOR-mediated S6K1 and 4E-BP1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.biologists.com [journals.biologists.com]

- 16. Rapamycin administration in humans blocks the contraction-induced increase in skeletal muscle protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of Ribosome Biogenesis by the Rapamycin-sensitive TOR-signaling Pathway in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. journals.asm.org [journals.asm.org]

- 20. Regulation of ribosome biogenesis by the rapamycin-sensitive TOR-signaling pathway in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. molbiolcell.org [molbiolcell.org]

- 22. researchgate.net [researchgate.net]

- 23. quora.com [quora.com]

- 24. pnas.org [pnas.org]

- 25. Rapamycin Suppresses Tumor Growth and Alters the Metabolic Phenotype in T-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Rapamycin regulates biochemical metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Rapamycin increases mitochondrial efficiency by mtDNA-dependent reprogramming of mitochondrial metabolism in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Rapamycin increases oxidative metabolism and enhances metabolic flexibility in human cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Rapamycin transiently induces mitochondrial remodeling to reprogram energy metabolism in old hearts | Aging [aging-us.com]

- 30. The multifaceted role of mTORC1 in the control of lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 31. The Roles of mTOR Complexes in Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. The integral role of mTOR in lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 33. journals.physiology.org [journals.physiology.org]

The Pivotal Role of FKBP12 in the Mechanism of Action of Rapamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapamycin (B549165), a macrolide compound, is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. The biological activity of rapamycin is critically dependent on its interaction with the 12-kDa FK506-binding protein (FKBP12). This technical guide provides an in-depth exploration of the essential role of FKBP12 in mediating rapamycin's function, with a focus on the molecular interactions, signaling pathways, and experimental methodologies used to elucidate this mechanism. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.

Introduction: The FKBP12-Rapamycin Axis

Rapamycin on its own possesses only modest affinity for mTOR.[1] Its potent biological activity is realized through a "gain-of-function" mechanism, wherein it first forms a high-affinity complex with the ubiquitously expressed immunophilin, FKBP12.[2][3] This FKBP12-rapamycin complex then acts as a molecular "glue," binding to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[4][5] Understanding the intricacies of this ternary complex formation is fundamental to comprehending the therapeutic effects of rapamycin and its analogs (rapalogs) in various pathological contexts, including cancer and immunosuppression.[6]

The Molecular Mechanism: A Step-by-Step Interaction

The inhibitory action of rapamycin on mTORC1 is a well-orchestrated molecular event:

-

Binding of Rapamycin to FKBP12: Rapamycin binds to the hydrophobic pocket of FKBP12, a peptidyl-prolyl isomerase, though inhibition of its isomerase activity is not the primary mechanism of rapamycin's action.[7] This initial binding event is characterized by a high affinity.

-

Conformational Change and Ternary Complex Formation: The formation of the FKBP12-rapamycin complex creates a composite surface that is recognized by the FRB domain of mTOR.[7] A slight rotation of rapamycin within the FKBP12 binding pocket is necessary to optimally present the FRB-binding face.[7]

-

Inhibition of mTORC1 Kinase Activity: The binding of the FKBP12-rapamycin complex to the FRB domain of mTOR, which is located near the kinase active site, sterically hinders the access of mTORC1 substrates, such as S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[5] This allosteric inhibition disrupts the phosphorylation cascade downstream of mTORC1, ultimately leading to the suppression of protein synthesis and cell cycle progression.[2] It is important to note that while FKBP12 is the primary mediator of rapamycin's effects, other larger FKBPs have been shown to functionally substitute for FKBP12 in mammalian cells.[2][3]

Signaling Pathway of mTORC1 Inhibition by FKBP12-Rapamycin

Caption: The mTORC1 signaling pathway and its inhibition by the FKBP12-rapamycin complex.

Quantitative Data Presentation

The affinity of the interactions between rapamycin, FKBP12, and the FRB domain of mTOR is crucial for the efficacy of rapamycin. The following table summarizes key binding affinity data from the literature.

| Interacting Molecules | Dissociation Constant (Kd) | Method | Reference |

| Rapamycin and FKBP12 | ~0.2 nM | Not Specified | [8] |

| Rapamycin and FRB Domain of mTOR | 26 ± 0.8 µM | Fluorescence Polarization, SPR, NMR | [4][9] |

| FKBP12-Rapamycin Complex and FRB Domain of mTOR | 12 ± 0.8 nM | Fluorescence Polarization, SPR, NMR | [4][9] |

| FKBP12-Rapamycin and 46-kDa FRAP fragment | ~5 nM | Binding Assay | [10] |

| FKBP12-Rapamycin and 20-kDa FRAP fragment | ~5 nM | Binding Assay | [10] |

| FKBP12-Rapamycin and 11-kDa FRAP fragment | ~5 nM | Binding Assay | [10] |

Note: FRAP (FKBP-rapamycin-associated protein) is another name for mTOR.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Demonstrate FKBP12-mTOR Interaction

This protocol describes the immunoprecipitation of an mTOR complex component to verify its interaction with FKBP12 in the presence of rapamycin.

Caption: Workflow for Co-Immunoprecipitation to detect FKBP12-mTOR interaction.

Methodology:

-

Cell Culture and Treatment: Culture mammalian cells (e.g., HEK293T) to ~80-90% confluency. Treat cells with the desired concentration of rapamycin (e.g., 100 nM) or vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in a buffer containing a mild, zwitterionic detergent such as CHAPS (e.g., 0.3% w/v) to preserve the integrity of the mTOR complex.[11] A typical lysis buffer composition is 40 mM HEPES (pH 7.4), 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors.

-

Pre-clearing Lysate: Centrifuge the lysate to pellet cellular debris. Pre-clear the supernatant by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against a component of the mTORC1 complex (e.g., anti-mTOR or anti-Raptor) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them multiple times (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against FKBP12. An enhanced signal for FKBP12 in the rapamycin-treated sample compared to the control indicates a rapamycin-dependent interaction with the mTOR complex.

In Vitro mTOR Kinase Assay

This assay measures the kinase activity of immunoprecipitated mTORC1 and its inhibition by the FKBP12-rapamycin complex.

Methodology:

-

Immunoprecipitation of mTORC1: Immunoprecipitate mTORC1 from cell lysates as described in the Co-IP protocol (steps 1-6), using an antibody against an mTORC1 component (e.g., HA-Raptor or Myc-mTOR).[12]

-

Preparation of FKBP12-Rapamycin Complex: Incubate purified recombinant FKBP12 with rapamycin in a suitable buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2) for 5-10 minutes at room temperature.[12]

-

Kinase Reaction:

-

Resuspend the mTORC1-bound beads in a kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2).

-

Add the pre-formed FKBP12-rapamycin complex (or vehicle control) to the beads and incubate on ice for 20 minutes.[12]

-

Initiate the kinase reaction by adding a reaction mixture containing ATP (e.g., 500 µM) and a purified mTORC1 substrate, such as recombinant GST-4E-BP1.[12]

-

Incubate the reaction at 30°C for 30-60 minutes with shaking.

-

-

Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the phosphorylation of the substrate (e.g., phospho-4E-BP1) by Western blotting using a phospho-specific antibody. A decrease in substrate phosphorylation in the presence of the FKBP12-rapamycin complex indicates inhibition of mTORC1 kinase activity.

Fluorescence Polarization (FP) Assay for Binding Affinity

FP is a solution-based technique that can be used to measure the binding affinity between a fluorescently labeled molecule and a larger, unlabeled partner.

Methodology:

-

Reagents:

-

Purified recombinant FKBP12.

-

A fluorescently labeled ligand for FKBP12 (e.g., a fluorescein-conjugated FK506 analog).

-

Unlabeled rapamycin.

-

Purified recombinant FRB domain of mTOR.

-

-

Determining Kd of Rapamycin for FKBP12:

-

In a microplate, add a fixed concentration of the fluorescent ligand and FKBP12.

-

Add increasing concentrations of unlabeled rapamycin.

-

Measure the fluorescence polarization. The displacement of the fluorescent ligand by rapamycin will cause a decrease in polarization.

-

The IC50 value can be determined and converted to a Ki (dissociation constant) value.

-

-

Determining Kd of FKBP12-Rapamycin for FRB:

-

Pre-form the FKBP12-rapamycin complex.

-

In a microplate, add a fixed concentration of a fluorescently labeled component (e.g., fluorescently tagged FRB).

-

Add increasing concentrations of the pre-formed FKBP12-rapamycin complex.

-

Measure the change in fluorescence polarization as the complex binds to the labeled FRB.

-

The data is then fitted to a binding curve to determine the Kd.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Methodology:

-

Immobilization: Immobilize either purified FKBP12 or the FRB domain onto a sensor chip surface.

-

Interaction Analysis:

-

To measure the binding of the FKBP12-rapamycin complex to FRB, flow a solution of pre-formed FKBP12-rapamycin complex over the FRB-immobilized surface at various concentrations.

-

The association and dissociation of the complex are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

-

Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Quantification of Rapamycin-Induced Autophagy

The inhibition of mTORC1 by the FKBP12-rapamycin complex is a potent inducer of autophagy.

Methodology:

-

LC3-II Western Blotting:

-

Treat cells (e.g., melanoma cell line M14) with varying concentrations of rapamycin for a set time (e.g., 24 hours).[6]

-

Lyse the cells and perform Western blotting for LC3. The conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II (indicated by a faster migrating band), is a hallmark of autophagy induction. The ratio of LC3-II to a loading control (e.g., GAPDH) is quantified.

-

-

Immunofluorescence for LC3 Puncta:

-

Culture cells on coverslips and treat with rapamycin.

-

Fix and permeabilize the cells.

-

Incubate with an anti-LC3B antibody followed by a fluorescently labeled secondary antibody.

-

Visualize the cells using fluorescence microscopy. The formation of distinct cytoplasmic puncta representing autophagosomes is quantified.[6]

-

-

Electron Microscopy:

-

Treat cells with rapamycin and fix them for transmission electron microscopy.

-

This method allows for the direct visualization of autophagosomes and autolysosomes, providing definitive morphological evidence of autophagy.[6]

-

Conclusion

FKBP12 is an indispensable component in the mechanism of action of rapamycin. The formation of the FKBP12-rapamycin complex is the critical first step that enables the specific and high-affinity binding to the FRB domain of mTOR, leading to the allosteric inhibition of mTORC1. This intricate molecular interplay has profound consequences for cellular physiology, regulating fundamental processes such as protein synthesis, cell growth, and autophagy. A thorough understanding of this mechanism, facilitated by the experimental approaches detailed in this guide, is paramount for the continued development and optimization of rapamycin-based therapeutics. The data and protocols presented herein provide a valuable resource for researchers dedicated to unraveling the complexities of mTOR signaling and its pharmacological modulation.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. path.ox.ac.uk [path.ox.ac.uk]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. FKBP12_Rapamycin [collab.its.virginia.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 12. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

Rapamycin and Cellular Senescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a host of age-related diseases. The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway has emerged as a central regulator of cellular senescence. Rapamycin, a macrolide antibiotic and a specific inhibitor of mTOR complex 1 (mTORC1), has garnered significant attention for its ability to modulate senescence and extend lifespan in various model organisms.[1][2][3][4] This technical guide provides an in-depth overview of the impact of rapamycin on cellular senescence, focusing on its mechanism of action, experimental evidence, and detailed protocols for researchers in the field.

The Role of mTOR in Cellular Senescence

The mTOR pathway is a critical signaling hub that integrates intracellular and extracellular cues, such as nutrients and growth factors, to regulate cell growth, proliferation, and metabolism.[5] In the context of cellular senescence, the mTOR pathway, particularly mTORC1, is often hyperactive in senescent cells, contributing to the development and maintenance of the senescent phenotype.[3][6] This sustained mTORC1 activity in non-proliferating senescent cells is a key driver of "geroconversion," the process by which a cell transitions from a state of reversible quiescence to irreversible senescence.[7][8]

Rapamycin exerts its effects by forming a complex with the FK506-binding protein 12 (FKBP12), which then binds to and inhibits the kinase activity of mTORC1.[9] This inhibition leads to a reduction in the phosphorylation of downstream targets of mTORC1, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell growth. By dampening mTORC1 activity, rapamycin can delay the onset of senescence, reduce the expression of senescence-associated markers, and modulate the pro-inflammatory secretome of senescent cells.[9][10]

Quantitative Impact of Rapamycin on Senescence Markers

The effects of rapamycin on cellular senescence have been quantified across numerous studies. The following tables summarize the key quantitative data on the impact of rapamycin on common senescence markers.

Table 1: Effect of Rapamycin on Senescence-Associated β-Galactosidase (SA-β-gal) Activity

| Cell Type | Senescence Inducer | Rapamycin Concentration | Duration of Treatment | Reduction in SA-β-gal Positive Cells | Reference |

| Mouse Skin Fibroblasts | Hydrogen Peroxide | 250 nM | 24h pre-incubation, post-treatment for 6 days | Significant decrease | [10][11] |

| Human Cardiac Progenitor Cells | Replicative Senescence | Not specified | Prolonged | Attenuated increase | [12] |

| Mesenchymal Stem Cells (MRL/lpr mice) | Systemic Lupus Erythematosus | Not specified | Not specified | Decreased number of positive cells | [13] |

| Rat Kidney Allograft | Transplantation | 1.5 mg/kg/day | 7 days | Significantly reduced | [14][15] |

Table 2: Effect of Rapamycin on p16INK4a and p21CIP1 Expression

| Cell Type | Senescence Inducer | Rapamycin Concentration | Duration of Treatment | Change in p16INK4a Expression | Change in p21CIP1 Expression | Reference | |---|---|---|---|---|---| | Mouse Skin Fibroblasts (WT) | Hydrogen Peroxide | 250 nM | 72 hours | Significantly decreased | Significantly decreased |[10] | | Mouse Skin Fibroblasts (Nrf2KO) | Hydrogen Peroxide | 250 nM | 72 hours | No significant effect | No significant effect |[10] | | Rat Kidney Allograft | Transplantation | 1.5 mg/kg/day | 7 days | Significantly diminished | Not specified |[14] |

Table 3: Effect of Rapamycin on the Senescence-Associated Secretory Phenotype (SASP)

| Cell Type | Senescence Inducer | Rapamycin Treatment | Key SASP Factors Modulated | Reference | |---|---|---|---| | Mouse Fibroblasts (WT and Nrf2KO) | Hydrogen Peroxide | 250 nM | Decreased pro-inflammatory cytokines |[10][11] | | Rat Kidney Allograft | Transplantation | 1.5 mg/kg/day | Markedly reduced levels of SASP-related proinflammatory cytokines |[14] | | Human Fibroblasts | Not specified | Not specified | Prevents IL1A translation |[9] |

Signaling Pathways and Experimental Workflows

The mTOR Signaling Pathway in Cellular Senescence

The following diagram illustrates the central role of the mTOR pathway in integrating signals that lead to cellular senescence and how rapamycin intervenes in this process.

Caption: The mTOR signaling pathway in cellular senescence.

Experimental Workflow for Assessing Rapamycin's Effect on Senescence

This diagram outlines a typical experimental workflow to investigate the impact of rapamycin on induced cellular senescence in vitro.

Caption: A typical experimental workflow for studying rapamycin's effects.

Detailed Experimental Protocols

Induction of Cellular Senescence (Stress-Induced)

This protocol describes the induction of premature senescence in cultured cells using hydrogen peroxide (H₂O₂).

-

Cell Seeding: Seed primary cells (e.g., mouse embryonic fibroblasts or human dermal fibroblasts) at a sub-confluent density in appropriate culture vessels and allow them to adhere overnight.

-

H₂O₂ Treatment: Prepare a fresh solution of H₂O₂ in serum-free culture medium. A typical concentration is 150 µM, but this should be optimized for the specific cell type.

-

Incubation: Remove the growth medium from the cells, wash once with PBS, and then add the H₂O₂-containing medium. Incubate for 2 hours at 37°C in a CO₂ incubator.[10]

-

Recovery: After the incubation period, remove the H₂O₂-containing medium, wash the cells twice with PBS, and then add complete growth medium.

-

Senescence Development: Culture the cells for 3-6 days to allow for the development of the senescent phenotype before proceeding with rapamycin treatment and subsequent analyses.

Rapamycin Treatment

This protocol outlines the treatment of cultured senescent cells with rapamycin.

-

Stock Solution: Prepare a stock solution of rapamycin (e.g., 1 mM) in a suitable solvent such as DMSO and store at -20°C.

-

Working Solution: On the day of the experiment, dilute the rapamycin stock solution in complete culture medium to the desired final concentration (e.g., 250 nM).[10] Prepare a vehicle control medium containing the same concentration of DMSO.

-

Treatment: For pre-treatment experiments, add the rapamycin-containing medium to the cells 24 hours before inducing senescence.[10] For post-treatment, add the rapamycin-containing medium after senescence induction.

-

Incubation: Incubate the cells with rapamycin or vehicle control for the desired duration, which can range from 24 hours to several days depending on the experimental endpoint.[10]

-

Medium Change: Refresh the medium with rapamycin or vehicle control every 2-3 days for longer-term experiments.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol provides a method for detecting SA-β-gal activity, a widely used biomarker for senescent cells.[16][17][18]

-

Cell Preparation: Wash the cells twice with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 3-5 minutes at room temperature.[17] Do not overfix, as this can inhibit enzyme activity.

-

Washing: Wash the cells three times with PBS.

-

Staining Solution Preparation: Prepare the SA-β-gal staining solution containing:

-

1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)

-

40 mM citric acid/sodium phosphate, pH 6.0

-

5 mM potassium ferrocyanide

-

5 mM potassium ferricyanide

-

150 mM NaCl

-

2 mM MgCl₂

-

-

Staining: Add the staining solution to the cells and incubate at 37°C without CO₂. The absence of CO₂ is crucial to maintain the pH of the staining buffer.[2][17]

-

Visualization: Monitor the development of a blue color in the cytoplasm of senescent cells under a bright-field microscope. Staining can be visible within 2-4 hours, but optimal staining is typically achieved after 12-16 hours.[17]

-

Quantification: Count the number of blue-stained (positive) cells and the total number of cells in multiple fields of view to determine the percentage of SA-β-gal positive cells.

Conclusion and Future Directions

Rapamycin's ability to modulate cellular senescence through the inhibition of the mTOR pathway presents a promising avenue for therapeutic interventions in aging and age-related diseases. The data clearly indicate that rapamycin can effectively reduce the burden of senescent cells and their pro-inflammatory secretome. However, the long-term effects and optimal dosing strategies for rapamycin in a clinical setting are still under investigation.[19] Future research should focus on elucidating the context-dependent effects of rapamycin on different cell types and tissues, as well as exploring the potential of combination therapies that target multiple pathways involved in senescence. The development of more specific mTOR inhibitors and "rapalogs" may also offer improved therapeutic windows with fewer side effects. This guide provides a foundational understanding and practical protocols for researchers to further explore the intricate relationship between rapamycin, mTOR signaling, and cellular senescence.

References

- 1. Senescence Associated β-galactosidase Staining [en.bio-protocol.org]

- 2. telomer.com.tr [telomer.com.tr]

- 3. mTOR Signaling from Cellular Senescence to Organismal Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTOR Signaling from Cellular Senescence to Organismal Aging [aginganddisease.org]

- 5. assaygenie.com [assaygenie.com]

- 6. Cell senescence, rapamycin and hyperfunction theory of aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapamycin, proliferation and geroconversion to senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell senescence, rapamycin and hyperfunction theory of aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reversal of phenotypes of cellular senescence by pan-mTOR inhibition | Aging [aging-us.com]

- 10. Rapamycin inhibits the secretory phenotype of senescent cells by a Nrf2‐independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rapamycin inhibits the secretory phenotype of senescent cells by a Nrf2-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rapamycin reverses the senescent phenotype and improves immuno-regulation of mesenchymal stem cells from MRL/lpr mice and systemic lupus erythematosus patients through inhibition of the mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The mTOR inhibitor Rapamycin protects from premature cellular senescence early after experimental kidney transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The mTOR inhibitor Rapamycin protects from premature cellular senescence early after experimental kidney transplantation | PLOS One [journals.plos.org]

- 16. Senescence Associated β-galactosidase Staining [bio-protocol.org]

- 17. buckinstitute.org [buckinstitute.org]

- 18. Colorimetric Detection of Senescence-Associated β Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. gethealthspan.com [gethealthspan.com]

Rapamycin in Aging and Longevity Research: A Technical Guide

Abstract Rapamycin (B549165), a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a central regulator of cellular growth, proliferation, and metabolism.[1] The inhibition of the mTOR signaling pathway by rapamycin has emerged as one of the most robust and reproducible interventions to extend lifespan and improve healthspan in a variety of model organisms, from yeast to mammals.[1][2] This technical guide provides an in-depth overview of rapamycin's application in aging and longevity research. It details the core mTOR signaling pathway, presents quantitative data on lifespan and healthspan extension, outlines key experimental protocols for preclinical studies, and discusses various dosing strategies. This document is intended for researchers, scientists, and drug development professionals working to understand and target the mechanisms of aging.

The mTOR Signaling Pathway

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that forms two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] These complexes act as central hubs, integrating signals from nutrients, growth factors, and cellular energy status to regulate key cellular processes.[5][6]

-

mTORC1: Is acutely sensitive to rapamycin and plays a primary role in promoting anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[1][3] Its activity is linked to aging, and its inhibition is associated with longevity.[7]

-

mTORC2: Is generally less sensitive to acute rapamycin treatment but can be inhibited by chronic administration.[3][8] It is involved in regulating cell survival, metabolism, and cytoskeletal organization.[6] Inhibition of mTORC2 has been linked to some of the negative metabolic side effects of long-term rapamycin use, such as insulin (B600854) resistance.[8][9]

Rapamycin's primary mechanism in longevity is the inhibition of mTORC1.[3] It achieves this by forming a complex with the intracellular receptor FKBP12, which then binds to and inhibits the mTOR kinase in the mTORC1 complex.[6][7]

Quantitative Effects of Rapamycin on Lifespan and Healthspan

Rapamycin is the most validated pharmacological agent for extending lifespan in mice.[4] Its effects have been demonstrated across multiple species and under various treatment regimens.

Lifespan Extension in Preclinical Models

Studies have consistently shown that rapamycin extends both the median and maximum lifespan in mice, even when treatment is initiated late in life.[2][10][11]

| Model Organism/Strain | Dose | Treatment Start Age | Median Lifespan Extension (%) | Maximum Lifespan Extension (%) | Sex | Reference |

| Genetically Heterogeneous Mice | 14 ppm (in diet) | 9 months | 10% | 16% | Male | [2][10] |

| Genetically Heterogeneous Mice | 14 ppm (in diet) | 9 months | 18% | 13% | Female | [2][10] |

| Genetically Heterogeneous Mice | 14 ppm (in diet) | 20 months | 9% | N/A | Male | [2][10][11] |

| Genetically Heterogeneous Mice | 14 ppm (in diet) | 20 months | 14% | N/A | Female | [2][10][11] |

| Genetically Heterogeneous Mice | 42 ppm (in diet) | 20 months | 23% | N/A | Male | [12] |

| Genetically Heterogeneous Mice | 42 ppm (in diet) | 20 months | 26% | N/A | Female | [12] |

| C57BL/6J Mice (Female) | 2 mg/kg (IP, every 5 days) | 20 months | Significant extension | Significant extension | Female | [13][14] |

| C57BL/6 Mice (Male) | 8 mg/kg/day (IP, 3 months) | 20 months | Up to 60% increase in life expectancy | N/A | Male | [15] |

Healthspan Improvements

Beyond extending lifespan, rapamycin improves various aspects of healthspan, delaying the onset of age-related pathologies.[16]

| Healthspan Metric | Model Organism/Strain | Key Finding | Reference |

| Neuromuscular Coordination | nfκb1-/- Mice | Improved performance in old age. | [16] |

| Long-term Memory | nfκb1-/- Mice | Improved performance in old age. | [16] |

| Frailty | nfκb1-/- Mice | Reduced frailty index. | [16] |

| Cancer Incidence | Genetically Heterogeneous Mice | Delayed onset of lethal neoplasia. | [12] |

| Autophagy Biomarkers | Elderly C57BL Mice | Significantly enhanced autophagy. | [17][18] |

| Klotho Protein Expression | Elderly C57BL Mice | Elevated expression of the anti-aging protein Klotho. | [17][18] |

Human Clinical Trial Data